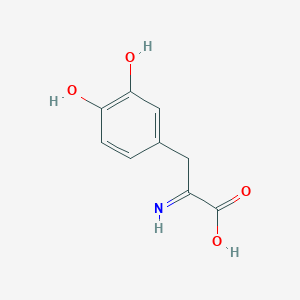![molecular formula C19H14FNO4S B10757017 3-{[(3-Fluoro-3'-Methoxybiphenyl-4-Yl)amino]carbonyl}thiophene-2-Carboxylic Acid](/img/structure/B10757017.png)
3-{[(3-Fluoro-3'-Methoxybiphenyl-4-Yl)amino]carbonyl}thiophene-2-Carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(3-Fluoro-3’-Methoxybiphenyl-4-Yl)amino]carbonyl}thiophene-2-Carboxylic Acid is an organic compound belonging to the class of aromatic anilides. These compounds contain an anilide group where the carboxamide group is substituted with an aromatic group. The compound has a molecular formula of C19H14FNO4S and a molecular weight of 371.38 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-Fluoro-3’-Methoxybiphenyl-4-Yl)amino]carbonyl}thiophene-2-Carboxylic Acid typically involves multiple steps:
Formation of the Biphenyl Intermediate: The initial step involves the synthesis of the biphenyl intermediate, which is achieved through a Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl compound.
Introduction of the Fluoro and Methoxy Groups: The fluoro and methoxy groups are introduced via electrophilic aromatic substitution reactions.
Formation of the Anilide Group: The anilide group is formed by reacting the biphenyl intermediate with an appropriate amine under amide bond-forming conditions.
Thiophene Carboxylic Acid Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted biphenyl and thiophene derivatives.
Scientific Research Applications
3-{[(3-Fluoro-3’-Methoxybiphenyl-4-Yl)amino]carbonyl}thiophene-2-Carboxylic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Mechanism of Action
The compound exerts its effects primarily through inhibition of dihydroorotate dehydrogenase, an enzyme that catalyzes the rate-limiting step of de novo pyrimidine biosynthesis. By inhibiting this enzyme, the compound can exert immunosuppressant and antiproliferative effects, making it a potential candidate for the treatment of hyperproliferative and inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
3-{[(3-Fluoro-4-Methoxybiphenyl-4-Yl)amino]carbonyl}thiophene-2-Carboxylic Acid: Similar structure but with a different position of the methoxy group.
3-{[(3-Chloro-3’-Methoxybiphenyl-4-Yl)amino]carbonyl}thiophene-2-Carboxylic Acid: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
The unique combination of the fluoro and methoxy groups in 3-{[(3-Fluoro-3’-Methoxybiphenyl-4-Yl)amino]carbonyl}thiophene-2-Carboxylic Acid contributes to its specific binding affinity and inhibitory activity towards dihydroorotate dehydrogenase, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C19H14FNO4S |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
3-[[2-fluoro-4-(3-methoxyphenyl)phenyl]carbamoyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C19H14FNO4S/c1-25-13-4-2-3-11(9-13)12-5-6-16(15(20)10-12)21-18(22)14-7-8-26-17(14)19(23)24/h2-10H,1H3,(H,21,22)(H,23,24) |
InChI Key |
GIUMGVUBDBDTDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(SC=C3)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3AR,6R,6AS)-6-((S)-((S)-Cyclohex-2-enyl)(hydroxy)methyl)-6A-methyl-4-oxo-hexahydro-2H-furo[3,2-C]pyrrole-6-carbaldehyde](/img/structure/B10756934.png)
![6-Amino-2-[(1-Naphthylmethyl)amino]-3,7-Dihydro-8h-Imidazo[4,5-G]quinazolin-8-One](/img/structure/B10756939.png)
![6-Amino-2-Methyl-1,7-Dihydro-8h-Imidazo[4,5-G]quinazolin-8-One](/img/structure/B10756941.png)
![(5R,6R,7S,8S,9R)-9-(hydroxymethyl)-3-naphthalen-2-yl-1,10-dioxa-2-azaspiro[4.5]decane-6,7,8-triol](/img/structure/B10756945.png)
![6-(4-{(1S,2S)-2-Amino-1-[(dimethylamino)carbonyl]-3-[(3S)-3-fluoropyrrolidin-1-YL]-3-oxopropyl}phenyl)-1H-[1,2,4]triazolo[1,5-A]pyridin-4-ium](/img/structure/B10756955.png)
![6-Amino-2-[(Thiophen-2-Ylmethyl)amino]-1,7-Dihydro-8h-Imidazo[4,5-G]quinazolin-8-One](/img/structure/B10756964.png)
phosphoryl-2-Benzylpropanoyl}-L-Phenylalanine](/img/structure/B10756967.png)
![2-[4-(3-Methyl-1h-Pyrazol-4-Yl)phenyl]ethanamine](/img/structure/B10756974.png)
![(3S,5R,7R,8S,9S,10R)-7-(hydroxymethyl)-3-(4-methylphenyl)-1,6-dioxa-2-azaspiro[4.5]decane-8,9,10-triol](/img/structure/B10756979.png)
![(2S)-1-methyl-2-[(2S,4R)-2-methyl-4-phenylpentyl]piperidine](/img/structure/B10756985.png)
![2-({[2,3,5,6-Tetrafluoro-3'-(Trifluoromethoxy)biphenyl-4-Yl]amino}carbonyl)cyclopenta-1,3-Diene-1-Carboxylic Acid](/img/structure/B10756987.png)

![N-[3-(2-fluoroethoxy)phenyl]-N'-(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-6-yl)butanediamide](/img/structure/B10756995.png)
![N-[4-Chloro-3-(pyridin-3-yloxymethyl)-phenyl]-3-fluoro-](/img/structure/B10757015.png)
